

# A Comparative Guide to Congenital Hyperinsulinism Therapies: Zavolosotine vs. Diazoxide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Zavolosotine |           |
| Cat. No.:            | B12363731    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Congenital hyperinsulinism (CHI) is a rare and challenging genetic disorder characterized by the inappropriate secretion of insulin from pancreatic β-cells, leading to persistent and severe hypoglycemia. If left untreated, the resulting neuroglycopenia can cause irreversible brain damage. The current standard of care, diazoxide, has been the frontline therapy for decades, but its efficacy is variable and it is associated with a range of side effects. A new therapeutic agent, **Zavolosotine** (formerly known as AVE-001 or Eiger-001), has emerged as a promising alternative. This guide provides a detailed, data-driven comparison of **Zavolosotine** and diazoxide for the treatment of congenital hyperinsulinism.

## Mechanism of Action: A Tale of Two Pathways

The fundamental difference between **Zavolosotine** and diazoxide lies in their distinct mechanisms of action, targeting different aspects of insulin secretion.

**Zavolosotine** (Avexitide): A GLP-1 Receptor Antagonist

**Zavolosotine** is a first-in-class glucagon-like peptide-1 (GLP-1) receptor antagonist.[1] In individuals with CHI, particularly in diazoxide-unresponsive forms, GLP-1 signaling is implicated in the dysregulated insulin secretion. By selectively blocking the GLP-1 receptor, **Zavolosotine** reduces the downstream signaling cascade that leads to insulin release.[2] This targeted







approach aims to normalize insulin secretion in response to stimuli like fasting and protein intake, which are known triggers for hypoglycemia in these patients.[1][3]

Diazoxide: A K-ATP Channel Opener

Diazoxide, on the other hand, acts by opening the ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic  $\beta$ -cells.[4] In healthy individuals, these channels are crucial for regulating insulin secretion. When blood glucose is high, intracellular ATP levels rise, causing the K-ATP channels to close. This leads to membrane depolarization, calcium influx, and subsequent insulin release. Diazoxide forces these channels to remain open, causing hyperpolarization of the  $\beta$ -cell membrane. This prevents the influx of calcium and thereby inhibits insulin secretion.

## **Signaling Pathways**





Figure 1: Zavolosotine Signaling Pathway

Click to download full resolution via product page

Figure 1: Zavolosotine Signaling Pathway





Click to download full resolution via product page

Figure 2: Diazoxide Signaling Pathway



## **Clinical Efficacy: A Quantitative Comparison**

While no head-to-head clinical trials have directly compared **Zavolosotine** and diazoxide, data from separate studies provide valuable insights into their respective efficacies.

Table 1: Efficacy of **Zavolosotine** in Congenital Hyperinsulinism

| Study Population                                                             | Intervention                                                                          | Key Findings                                                                                                                                                                                            |
|------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 13 neonates and infants (11 days to 5 months) with diazoxide-unresponsive HI | Single ascending doses of Zavolosotine or placebo (IV infusion) in a crossover design | Significant reduction in glucose infusion rate (GIR) required to maintain euglycemia compared to placebo.                                                                                               |
| 16 children with HI                                                          | Zavolosotine vs. saline control (crossover design)                                    | Mid-dose: 76% reduction in the likelihood of fasting hypoglycemia. High-dose: 84% reduction in the likelihood of fasting hypoglycemia. 82% reduction in the likelihood of protein-induced hypoglycemia. |

Table 2: Efficacy of Diazoxide in Congenital Hyperinsulinism

| Study Population                                      | Intervention | Key Findings                                                                                     |
|-------------------------------------------------------|--------------|--------------------------------------------------------------------------------------------------|
| Meta-analysis of 6 cohort studies (1142 participants) | Diazoxide    | Pooled response rate of 71% (95% CI 50%–93%).                                                    |
| 44 patients with CHI                                  | Diazoxide    | 36 out of 44 patients (81.8%) responded to treatment with normalization of blood glucose levels. |

## Safety and Tolerability: A Critical Consideration

The side-effect profiles of **Zavolosotine** and diazoxide are distinct and represent a key factor in treatment decisions.



Table 3: Adverse Events Associated with Zavolosotine

| Study           | Common Adverse Events                                                                     | Serious Adverse Events                                        |
|-----------------|-------------------------------------------------------------------------------------------|---------------------------------------------------------------|
| Phase 2 Studies | Generally well-tolerated.  Specific adverse event data from published results is limited. | To be further evaluated in ongoing and future Phase 3 trials. |

Table 4: Adverse Events Associated with Diazoxide

| Study                             | Common Adverse Events                                                                                           | Serious Adverse Events                                 |
|-----------------------------------|-----------------------------------------------------------------------------------------------------------------|--------------------------------------------------------|
| Meta-analysis of 6 cohort studies | Hypertrichosis (45%), fluid retention (20%), gastrointestinal reaction (13%), edema (11%), neutropenia (9%).    | Pulmonary hypertension (2%),<br>thrombocytopenia (2%). |
| Case series of 23 neonates        | 4 developed pulmonary hypertension (1 fatal). All affected infants were preterm with pre-existing risk factors. |                                                        |

## **Experimental Protocols: A Look at the Methodology**

Understanding the design of the clinical trials is crucial for interpreting the efficacy and safety data.

Zavolosotine: Phase 2 Clinical Trial (NCT00835328)

- Objective: To evaluate the effect of **Zavolosotine** infusion on glucose requirements in neonates and infants with diazoxide-unresponsive HI.
- Study Design: A randomized, single-ascending dose, placebo-controlled, crossover study.
- Participants: 13 neonates and infants aged 11 days to 5 months.



- Intervention: Patients received a continuous intravenous infusion of either Zavolosotine or placebo for up to 12 hours.
- Primary Endpoint: Glucose Infusion Rate (GIR) required to maintain euglycemia.
- Monitoring: Plasma glucose was monitored every 30 minutes, and the GIR was adjusted hourly.





Click to download full resolution via product page

#### Figure 3: **Zavolosotine** Phase 2 Trial Workflow

Diazoxide: Representative Clinical Management

While specific placebo-controlled trial protocols for the initial approval of diazoxide are not as readily available due to its long history of use, its clinical application and assessment follow a general pattern.

- Objective: To achieve and maintain normoglycemia in patients with CHI.
- Study Design: Typically open-label, dose-escalation studies or retrospective cohort studies.
- Participants: Neonates, infants, and children diagnosed with CHI.
- Intervention: Oral administration of diazoxide, with the dose titrated based on blood glucose monitoring.
- Primary Endpoint: Maintenance of normoglycemia, often defined as blood glucose levels within a target range (e.g., >70 mg/dL).
- Monitoring: Frequent blood glucose monitoring, especially during dose adjustments.
   Assessment for known side effects is also a critical component.

## **Conclusion and Future Directions**

**Zavolosotine** and diazoxide represent two distinct therapeutic strategies for congenital hyperinsulinism. Diazoxide, the established first-line treatment, is effective for a significant portion of patients but is limited by a lack of response in certain genetic subtypes and a notable side-effect profile. **Zavolosotine**, with its novel mechanism of action targeting the GLP-1 pathway, has shown promise in early clinical trials, particularly in diazoxide-unresponsive patients.

The data presented in this guide underscores the need for continued research and development in the field of congenital hyperinsulinism. The upcoming Phase 3 trials for **Zavolosotine** will be critical in further defining its efficacy, safety, and ultimate role in the management of this challenging condition. For researchers and drug development



professionals, the distinct mechanisms of these two agents highlight the potential for personalized medicine approaches in treating congenital hyperinsulinism, with the ultimate goal of improving outcomes for these vulnerable patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Eiger Announces Publication of Positive Phase 2 Results of Avexitide in Children with Congenital Hyperinsulinism and Initiation of Phase 3 Program [prnewswire.com]
- 2. congenitalhi.org [congenitalhi.org]
- 3. Eiger reports positive data from Phase II congenital hyperinsulinism trial [clinicaltrialsarena.com]
- 4. Diazoxide for Neonatal Hyperinsulinemic Hypoglycemia and Pulmonary Hypertension -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Congenital Hyperinsulinism Therapies: Zavolosotine vs. Diazoxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363731#zavolosotine-versus-diazoxide-for-congenital-hyperinsulinism-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com